molecular formula C12H16ClNO3 B2632137 2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide CAS No. 2411285-59-9

2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide

Cat. No. B2632137
CAS RN: 2411285-59-9
M. Wt: 257.71
InChI Key: GPDWOKHZJVFPBP-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide is a chlorinated organic compound with the molecular formula C₉H₁₀ClNO₃ . It appears as a colorless solid, although older samples may appear yellow. The compound is readily soluble in water and has a characteristic odor. Its structure consists of a chloroacetamide group attached to a phenolic ring, which contains a methyl group and a hydroxy group. The compound is often synthesized for various applications .


Synthesis Analysis

The synthesis of 2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide involves several steps. One possible route includes chloroacetylation of m- or p-aminophenols in the presence of acetic acid, acetonitrile, or tetrahydrofuran as a solvent. The resulting compound is then purified and characterized using methods such as infrared spectroscopy (IR), proton magnetic resonance (PMR), and mass spectroscopy .


Molecular Structure Analysis

The molecule consists of a phenolic ring with a methyl group substituted onto it. There are three isomers of cresol: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). These forms can occur separately or as a mixture, which is also referred to as tricresol. The cresol structure serves as a precursor for the synthesis of 2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide .


Chemical Reactions Analysis

The chemical reactivity of this compound involves potential reactions at the benzylic position. Notably, the nitro group is meta directing, necessitating nitration as the initial step. Additionally, the conversion of the nitro group to an amine should occur last due to the ortho/para directing nature of the amine group .

Safety and Hazards

  • GHS Pictograms : Refer to safety data sheets (SDS) for detailed hazard information

properties

IUPAC Name

2-chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-9-3-2-4-11(5-9)17-8-10(15)7-14-12(16)6-13/h2-5,10,15H,6-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDWOKHZJVFPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CNC(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide

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